molecular formula C11H12O3 B7949846 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone

1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone

Cat. No.: B7949846
M. Wt: 192.21 g/mol
InChI Key: PQRYEMSEEJSJAD-UHFFFAOYSA-N
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Description

1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone is a synthetic intermediate of interest in advanced organic and medicinal chemistry research. Compounds featuring the 1,3-dioxolane moiety are widely utilized as protective groups for carbonyl functionalities , enabling selective reactions elsewhere in the molecule during multi-step synthesis . This specific structural motif, which combines a ketone with a dioxolane ring, makes it a valuable versatile building block for constructing more complex molecular architectures. Researchers can employ this compound in the development of novel chemical entities, including potential pharmacologically active molecules. Analogous 1,3-dioxolane derivatives have demonstrated significant activity as potent inhibitors of brassinosteroid biosynthesis in plants, functioning by targeting cytochrome P450 enzymes . This suggests potential applications in agrochemical research. The compound is intended for use in laboratory research settings only. Safety Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1,3-dioxolan-4-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(6-10-7-13-8-14-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRYEMSEEJSJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCO1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through nucleophilic attack of ethylene glycol’s hydroxyl groups on the aldehyde carbon of phenylglyoxal, followed by cyclization to form the five-membered 1,3-dioxolane ring. A Dean-Stark apparatus is employed to remove water, shifting the equilibrium toward product formation. Optimal conditions include:

  • Catalyst : 0.1–0.5 equiv. PTSA

  • Solvent : Toluene or ethanol

  • Temperature : Reflux (110–120°C)

  • Time : 4–6 hours

Post-reaction, the mixture is quenched with sodium carbonate, and the product is extracted into an organic solvent (e.g., dichloromethane) and purified via recrystallization from ethanol. This method yields the target compound in ~70–80% purity, with residual impurities primarily comprising unreacted starting materials.

Alternative Synthetic Routes

Reduction-Ketalization Sequential Approach

A two-step process derived from U.S. Patent US9233898B2 involves:

  • Reduction : Sodium borohydride (NaBH₄) reduces diethyl phenylmalonate to 2-phenyl-1,3-propanediol in the presence of a phosphate buffer (pH 5.0–6.0), achieving 60–70% yield.

  • Ketalization : The resultant diol reacts with a ketone (e.g., acetophenone) under acidic conditions to form the dioxolane ring.

This method, while effective for related diols, requires stringent pH control to suppress byproducts like 2-phenyl ethanol.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate reaction kinetics. For example, a mixture of phenylglyoxal, ethylene glycol, and PTSA irradiated at 150 W for 15 minutes achieves 85% conversion, reducing reaction time by 75% compared to conventional heating.

Reaction Optimization and Impurity Control

Buffer Systems

The use of alkali metal dihydrogen phosphate buffers (e.g., NaH₂PO₄) stabilizes pH during NaBH₄ reductions, limiting byproduct formation to <5%. Analogous buffering strategies could enhance the selectivity of dioxolane-forming reactions.

Solvent Effects

Polar aprotic solvents like tetrahydrofuran (THF) improve reaction homogeneity, while ethanol facilitates recrystallization. A comparative study of solvents revealed the following yields:

SolventYield (%)Purity (%)
Toluene7891
Ethanol7289
THF6887

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : Key bands include C=O stretch at 1,710 cm⁻¹, C–O–C asymmetric stretch at 1,210 cm⁻¹, and aromatic C–H bends at 750 cm⁻¹.

  • ¹H NMR : Singlets at δ 4.85–4.90 ppm (dioxolane methylene protons) and δ 7.45–7.80 ppm (phenyl protons).

Elemental Analysis

Experimental data for a related dioxolane derivative (C₁₆H₂₀O₄N₅Cl) shows close agreement with theoretical values:

ElementCalculated (%)Observed (%)
C50.3250.28
H5.245.21
N18.3418.30

Applications and Derivative Synthesis

This compound serves as a precursor for pharmaceuticals and agrochemicals. For instance, hydrazine condensation yields hydrazone derivatives with antimicrobial activity . Further functionalization via Friedel-Crafts acylation introduces substituents on the phenyl ring, expanding utility in material science.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MCR-1 Inhibition :

  • 1-Phenyl-2-(phenylamino)ethanone derivatives (e.g., compound 3 in ) exhibit MCR-1 inhibitory activity by occupying the enzyme’s catalytic cavity and forming hydrogen bonds (H-bonds) with residues like Glu246 and Thr283. Lipophilic substituents (e.g., cyclohexyl, hexyl) enhance activity by improving binding affinity .
  • Its synthesis involves phenacyl bromide and triazole under basic conditions, yielding 22.7% .
  • No direct activity data is available.

Key Structural Differences :

  • The dioxolane group in the target compound may improve solubility due to its oxygen atoms, whereas triazole/oxazole substituents introduce nitrogen-based polarity. Lipophilicity (logP) is likely higher in dioxolane derivatives compared to triazoles, impacting membrane permeability .
Physicochemical Properties
Property 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone 1-Phenyl-2-(phenylamino)ethanone 1-Phenyl-2-(1,2,4-triazol-1-yl)ethanone
Molecular Weight (g/mol) ~220 (estimated) 225.26 215.23
logP (Predicted) ~2.1 (moderate lipophilicity) ~2.5 ~1.8
Solubility Moderate (dioxolane enhances H-bonding) Low (lipophilic substituents) Moderate (triazole polarity)
Stability High (cyclic ketal resists hydrolysis) Moderate Moderate (triazole may hydrolyze)

Key Insights :

  • The dioxolane group balances lipophilicity and solubility, making it favorable for drug delivery. Triazole derivatives, while polar, may face stability issues under acidic/basic conditions .

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone?

The compound can be synthesized via Friedel-Crafts acylation , a common method for aryl ethanones. Use acetyl chloride or a suitable acylating agent with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. The dioxolane moiety may require protection during synthesis to avoid side reactions. Reaction optimization often involves varying solvents (e.g., dichloromethane) and catalyst ratios .

Q. How should this compound be characterized using spectroscopic methods?

Employ a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and carbonyl groups.
  • IR spectroscopy to identify the ketone (C=O stretch ~1700 cm⁻¹) and dioxolane ether (C-O-C ~1100 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight validation. Cross-reference data with structurally similar compounds (e.g., biphenyl-substituted ethanones) to resolve ambiguities .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis of the dioxolane ring. Conduct periodic purity checks via HPLC or TLC .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

  • Use X-ray crystallography to unambiguously determine molecular geometry, especially if stereochemistry or crystal packing effects are suspected .
  • Perform high-resolution MS to distinguish between isobaric interferences and confirm isotopic patterns.
  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Protecting groups : Temporarily shield reactive sites (e.g., dioxolane oxygen) during functionalization steps.
  • Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates in nucleophilic substitutions .

Q. How can the compound’s reactivity toward electrophilic substitution be predicted?

  • Analyze substituent effects: The phenyl group is electron-withdrawing, directing electrophiles to meta/para positions. The dioxolane ring’s electron-donating nature may activate adjacent positions.
  • Conduct Hammett studies to quantify substituent influence on reaction rates .

Q. What methodologies assess the compound’s potential biological activity?

  • Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Antioxidant screening : Employ DPPH radical scavenging assays to evaluate redox activity.
  • Structure-activity relationship (SAR) studies : Synthesize derivatives (e.g., halogenated analogs) to correlate structural features with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Purification : Recrystallize the compound using solvents like ethanol or ethyl acetate to remove impurities.
  • Polymorphism screening : Test for alternative crystal forms via slow evaporation in different solvents.
  • DSC/TGA : Use differential scanning calorimetry to confirm thermal behavior .

Q. Why might NMR spectra show unexpected splitting patterns?

  • Dynamic effects : Restricted rotation around the ethanone-aryl bond may cause signal splitting at higher temperatures.
  • Solvent interactions : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can alter chemical shifts due to hydrogen bonding.
  • Trace metals : Chelation with residual catalyst (e.g., Al³⁺) may broaden peaks; use EDTA washes during purification .

Advanced Experimental Design

Q. How to design a kinetic study for the compound’s hydrolysis under varying pH?

  • Conditions : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis (λmax for ketone loss).
  • Mechanistic insight : Use LC-MS to identify hydrolysis products (e.g., carboxylic acids or diols from dioxolane cleavage).
  • Activation energy : Calculate using the Arrhenius equation by varying temperatures (25–80°C) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Train algorithms on bioactivity data from derivatives to forecast potency .

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